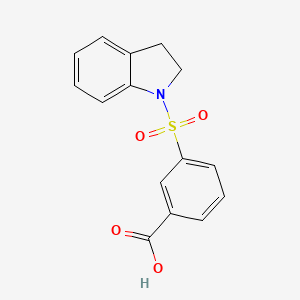

3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid

描述

3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid is a benzoic acid derivative featuring a dihydroindole sulfonyl group at the 3-position of the benzene ring. The dihydroindole moiety (a partially saturated indole ring) is linked to the benzoic acid via a sulfonyl (-SO₂-) bridge. This structural arrangement imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

属性

IUPAC Name |

3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-15(18)12-5-3-6-13(10-12)21(19,20)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBSLQVQWAJURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a sulfonamide moiety with an indole structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials.

- Molecular Formula : C14H14N2O4S

- Molecular Weight : Approximately 302.34 g/mol

- Structure : The compound contains a benzoic acid functionality linked to a 2,3-dihydroindole sulfonamide structure, providing it with distinctive reactivity and biological properties.

Antibacterial Activity

Research has demonstrated that compounds with indole and sulfonamide functionalities exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) :

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Staphylococcus epidermidis | 7.80 |

| Escherichia coli | Inactive |

Anticancer Activity

The antiproliferative effects of 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid have been evaluated in various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and others.

- Results : Significant cytotoxicity was observed with IC50 values in the low micromolar range (<10 μM) against A549 cells, indicating potential for further development as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | <10 |

| MCF-7 | Not specified |

The mechanism by which 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid exerts its biological effects includes:

- Inhibition of Biofilm Formation : The compound has shown efficacy in preventing biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells has been suggested as a mechanism for its anticancer activity .

Case Studies

Several studies have explored the biological activities of similar compounds derived from the indole family:

科学研究应用

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid against various pathogens:

- Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial properties .

- Candida albicans : It also exhibited antifungal activity with MIC values ranging from 7.80 to 62.50 μg/mL against different strains .

The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antibiotics.

Antiproliferative Activity

In cancer research, this compound has shown promising antiproliferative effects:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others.

- Results : Significant antiproliferative activity was observed, particularly in rapidly dividing A549 cells compared to slower-growing fibroblasts . The results indicate that it may serve as a candidate for further development in cancer therapeutics.

Table 1: Antimicrobial Activity of 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 1 | Not reported |

| MRSA ATCC 43300 | <1 | Not reported |

| Candida albicans | 7.80 | 12.50 |

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | Not specified |

| HeLa (Cervical Cancer) | Not specified |

| L1210 (Murine Leukemia) | Not specified |

Case Study 1: Synthesis and Testing of Derivatives

A recent study synthesized various derivatives of 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid and evaluated their biological activity. Among these derivatives, some exhibited enhanced antimicrobial and antiproliferative activities compared to the parent compound. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Molecular Docking Analysis

Molecular docking studies revealed that the compound binds effectively to the active sites of target proteins involved in bacterial resistance and cancer proliferation pathways. This suggests potential mechanisms through which the compound exerts its biological effects and provides a basis for further drug development efforts .

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfonate/Sulfonyl Benzoic Acid Derivatives

4-(Sulfooxy)benzoic Acid and Hydroxyl-(sulfooxy)benzoic Acid

- Structural Differences : These compounds () possess sulfonate ester (-OSO₃H) groups at the 2-, 3-, or 4-positions of benzoic acid. In contrast, the target compound has a sulfonyl group directly bonded to a dihydroindole heterocycle .

- Physicochemical Properties : Sulfonate esters are highly polar due to the anionic sulfonate group, enhancing water solubility. The target compound’s sulfonyl group is less polar, likely reducing solubility compared to sulfonates.

- Analytical Differentiation : MS/MS fragmentation of hydroxyl-(sulfooxy)benzoic acid (m/z 232.9775) shows losses of carboxylic acid (m/z 189) and sulfoxy groups (m/z 153), patterns distinct from the target compound’s fragmentation due to its dihydroindole ring .

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid

- Structural Differences : This derivative () features a phthalimide group (1,3-dioxoisoindoline) attached via a methylene (-CH₂-) bridge. The target compound replaces this with a dihydroindole sulfonyl group.

- Electronic Effects : The electron-withdrawing phthalimide carbonyls increase acidity of the benzoic acid (pKa ~2–3) compared to the target compound’s moderate acidity (predicted pKa ~4–5).

- Applications : Phthalimide derivatives are common in drug design (e.g., thalidomide analogs), while the dihydroindole sulfonyl group may target different biological pathways, such as kinase inhibition .

Fluorinated and Perfluorinated Benzoic Acid Derivatives

Perfluorinated Sulfonyl Benzoates

- Structural Differences : Examples include sodium salts of fluorinated sulfonyl esters (e.g., [29811-19-6], ). These have long perfluoroalkyl chains, unlike the target compound’s dihydroindole group.

- Properties : Fluorinated chains confer extreme hydrophobicity and environmental persistence. The target compound lacks fluorine, making it less bioaccumulative but more biodegradable .

Heterocyclic-Linked Benzoic Acid Derivatives

2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole

- Structural Differences: This compound () combines a dihydroisoindole with a quinazolinone via a sulfanyl (-S-) linker. The target compound uses a sulfonyl bridge and lacks the quinazolinone moiety.

- Reactivity : Sulfanyl groups are prone to oxidation, whereas sulfonyl groups are chemically stable. This impacts synthetic routes and biological activity (e.g., sulfonyl groups are common in sulfa drugs) .

Simple Benzoic Acid Derivatives

3-Methylsalicylic Acid (2-Hydroxy-3-methylbenzoic Acid)

- Structural Differences : A hydroxyl (-OH) and methyl (-CH₃) group replace the dihydroindole sulfonyl group.

- Acidity : The ortho-hydroxy group in salicylic acid derivatives (pKa ~2.5–3.5) increases acidity compared to the target compound.

- Applications : Salicylic acid derivatives are widely used in pharmaceuticals (e.g., aspirin), whereas the target compound’s larger substituent may limit membrane permeability but enhance target specificity .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of dihydroindole with 3-chlorosulfonylbenzoic acid, a route more complex than esterification or alkylation used for simpler derivatives .

- Environmental Impact : Unlike perfluorinated compounds (), the target compound’s lack of fluorine reduces ecological risks, aligning with green chemistry trends .

常见问题

Q. How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。